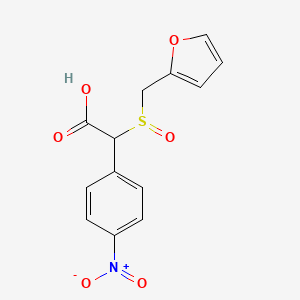

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid

描述

Historical Context and Discovery

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid emerged as a critical intermediate in pharmaceutical synthesis during the late 20th century. First reported in the early 1990s, its development coincided with advances in anti-ulcer drug research, particularly for histamine H₂ receptor antagonists like lafutidine. The compound’s synthesis was driven by the need for stable intermediates capable of facilitating stereoselective reactions, a key requirement for producing biologically active sulfinyl-containing molecules. Early patents, such as US4912101A (filed in 1988), highlighted the utility of furfurylsulfinyl derivatives in medicinal chemistry, laying the groundwork for its structural optimization.

Nomenclature Variants and Identification Parameters

The compound is systematically named (4-nitrophenyl) 2-(furan-2-ylmethylsulfinyl)acetate under IUPAC rules. Alternative designations include:

| Synonym | Source |

|---|---|

| p-Nitrophenyl 2-(furfurylsulfinyl)acetate | PubChem CID 14514722 |

| 4-Nitrophenyl 2-[(2-furanylmethyl)sulfinyl]acetate | CAS 123855-55-0 |

| Lafutidine intermediate product | CymitQuimica |

Key identifiers :

- Molecular formula : C₁₃H₁₁NO₆S

- Molecular weight : 309.30 g/mol

- CAS Registry : 123855-55-0

- SMILES : O=C(OC1=CC=C(C=C1)N+[O-])CS(=O)Cc2ccco2

The compound’s structure is characterized by a nitrophenyl ester group, a sulfinyl-linked furfuryl moiety, and an acetic acid backbone, confirmed via X-ray crystallography and NMR spectroscopy.

Significance in Organic Chemistry

This compound exemplifies three pivotal concepts in synthetic organic chemistry:

- Electrophilic reactivity : The electron-withdrawing nitro group enhances the acetate’s susceptibility to nucleophilic substitution, enabling efficient coupling reactions.

- Chirality : The sulfinyl group introduces a stereogenic center, critical for modulating biological activity in downstream pharmaceuticals like lafutidine.

- Protecting group strategy : The 4-nitrophenyl ester acts as a transient protecting group, later removed under mild basic conditions to yield active metabolites.

Its role in lafutidine synthesis underscores its industrial relevance, with optimized routes achieving yields >85% via Suzuki-Miyaura coupling and asymmetric oxidation.

Position in Furfurylsulfinyl Derivatives Classification

Furfurylsulfinyl derivatives are classified by their sulfoxidation state and aryl substituents. This compound belongs to Class II sulfoxides , characterized by:

- Aromatic ester linkage : Enhances stability under acidic conditions.

- Heterocyclic furan : Contributes to π-π stacking interactions in enzyme binding.

Comparative analysis with related derivatives :

The nitro group’s para-position optimizes steric and electronic effects for nucleophilic aromatic substitution, distinguishing it from ortho/meta-substituted analogs.

属性

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S/c15-13(16)12(21(19)8-11-2-1-7-20-11)9-3-5-10(6-4-9)14(17)18/h1-7,12H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKPBQVNNBANEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721397 | |

| Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123855-55-0 | |

| Record name | [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Thioether Formation

2-(Furfurylthio)acetic acid is synthesized via nucleophilic substitution. Furfuryl mercaptan reacts with bromoacetic acid in alkaline media:

Yields exceed 85% under reflux in ethanol.

Sulfoxidation

Controlled oxidation of the thioether to sulfoxide is achieved using hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C:

Overoxidation to sulfone is mitigated by stoichiometric H₂O₂ (1.1 equivalents) and short reaction times (<2 h).

Esterification with 4-Nitrophenol

Activation Strategies

The carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane:

Yields reach 70–75% after purification via silica gel chromatography.

Alternative Acid Catalysis

Direct esterification using concentrated sulfuric acid at 60°C affords moderate yields (50–60%) but risks nitro group reduction.

Alternative Pathways and Comparative Analysis

One-Pot Sulfoxidation-Esterification

Combining sulfoxidation and esterification in a single reactor reduces steps but demands precise pH control. A patent describes using hydroxylamine hydrochloride (6 equivalents) and sodium hydroxide (25 equivalents) in ethanol, achieving 99.8% purity for lafutidine intermediates.

Industrial-Scale Optimization

Large batches favor the sulfoxidation-esterification sequence due to easier impurity removal. Patent CN103130782A highlights hydroxylamine hydrochloride’s superiority over hydrazine, enhancing stability and reducing byproducts.

Physicochemical Properties and Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 309.29 g/mol | MS |

| Density | 1.484 ± 0.06 g/cm³ | Predicted |

| Melting Point | >153°C (decomposition) | DSC |

| Purity (HPLC) | ≥99.8% | Patent |

FTIR confirms sulfoxide (1040 cm⁻¹ S=O stretch) and nitro groups (1520 cm⁻¹ asymmetric NO₂).

Industrial-Scale Production Considerations

化学反应分析

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid has several scientific research applications:

作用机制

The mechanism of action of 4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid involves its interaction with molecular targets such as histamine H2-receptors. The compound acts as an intermediate in the synthesis of histamine H2-receptor antagonists, which block the action of histamine on these receptors, thereby reducing gastric acid secretion . The specific pathways and molecular targets involved in its action are still under investigation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

a) 2-(4-Nitrophenyl)acetic Acid

- CAS : 104-03-0

- Formula: C₈H₇NO₄

- Key Differences : Lacks the furfurylsulfinyl group and ester linkage. Simpler structure with a direct acetic acid chain attached to the 4-nitrophenyl group.

- Applications : Used in organic synthesis and as a precursor for pharmaceuticals. Exhibits moderate toxicity (intraperitoneal LD₅₀ in mice: 830 mg/kg) .

b) 2-[(4-Nitrophenyl)sulfanyl]acetic Acid

- CAS: Not explicitly provided (see structure in )

- Formula: C₈H₇NO₄S

- Key Differences : Replaces the sulfinyl group with a sulfanyl (-S-) group. Lacks the furfuryl substituent.

c) (4-Nitrophenylsulfonyl)acetic Acid

Physicochemical Properties

Key Observations :

生物活性

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid (CAS 123855-55-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a nitrophenyl group , a furfurylsulfinyl moiety , and an acetic acid functional group . Its molecular formula is . The presence of the nitro group enhances its reactivity, while the sulfinyl group contributes to its unique properties, making it a subject of interest in various fields including organic synthesis and pharmacology.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

- Gastroprotective Effects : This compound has been linked to gastroprotective properties, potentially aiding in the protection of the gastric lining against damage from gastric acid and ulcers. This action is similar to that of histamine H2-receptor antagonists, which are used to treat peptic ulcers and gastroesophageal reflux disease (GERD) .

- Pharmaceutical Intermediate : It serves as a precursor for synthesizing drugs targeting histamine H2 receptors. These receptors are crucial in regulating gastric acid secretion, making this compound relevant in developing therapies for acid-related disorders.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is thought to interact with biological targets involved in gastric acid secretion and mucosal protection. Interaction studies suggest that it may influence the binding affinity and efficacy against specific receptors related to gastric function .

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Nitrophenol | Nitro group on phenol | Precursor in dyes and pesticides |

| Furfuryl Alcohol | Furan ring with hydroxymethyl | Building block in organic synthesis |

| p-Nitrophenyl Acetate | Ester derivative of p-nitrophenol | Utilized in drug synthesis |

| This compound | Nitro group, sulfinyl, acetic functionalities | Potential gastroprotective effects and pharmaceutical applications |

This distinct combination of functionalities may enhance its reactivity and biological profile compared to other similar compounds.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

- Gastroprotective Studies : In animal models, derivatives exhibiting similar structures have shown significant reductions in gastric lesions induced by stress or ethanol exposure, indicating potential therapeutic benefits for gastric protection .

- Histamine Receptor Interaction : Research on histamine H2 receptor antagonists has highlighted the importance of compounds like this compound in modulating gastric secretions, which could lead to new treatments for gastrointestinal disorders .

常见问题

Q. What are the common synthetic routes for preparing 4-nitrophenyl 2-(furfurylsulfinyl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves multi-step reactions, such as sulfinyl group introduction via oxidation of sulfides or condensation of 4-nitrophenylacetic acid derivatives with furfurylsulfinyl precursors. For example, thioglycolic acid-mediated cyclocondensation under anhydrous sodium sulfate can yield structurally related thiazolidin-4-one derivatives . Optimization includes controlling pH (e.g., pH 8 in enzymatic synthesis), solvent selection (methanol/water systems), and temperature (37–40°C) to enhance yield and purity . Pre-purification of intermediates like 4-nitrophenylacetic acid (CAS 104-03-0) is critical to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- 13C NMR : Key for identifying carbonyl (δ ~172 ppm) and aromatic carbons (δ 110–160 ppm). For example, analogous acetic acid derivatives show distinct peaks at δ 32.4 (CH₂), 172.8 (COOH), and 151–160 ppm (aromatic C-NO₂) .

- X-ray crystallography : Resolves stereoelectronic effects of the sulfinyl group. Structural deviations in related compounds (e.g., 4-nitrophenyl deuterated acetic acid) highlight inductive effects from nitro substituents, detectable via crystallographic parameters like ADLF (170.14 kHz) .

- Elemental analysis : Validates purity (e.g., calculated C: 75.89%, H: 4.85% for C21H16O4 derivatives) .

Advanced Research Questions

Q. How do inductive and steric effects of the nitro and sulfinyl groups influence the compound’s conformation and reactivity?

- Methodological Answer : Computational modeling (DFT or MD simulations) paired with experimental NMR/X-ray data can quantify substituent effects. For instance, the nitro group’s electron-withdrawing nature reduces electron density at the acetic acid moiety, altering acidity (pKa) and reaction kinetics. Steric hindrance from the furfurylsulfinyl group may slow nucleophilic attacks, as seen in deviations of ADLF parameters for 4-nitrophenylacetic acid derivatives . Solvent polarity (e.g., DMSO vs. chloroform) further modulates these effects .

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamer interconversion of the sulfinyl group) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR : Freezes rotamers at low temps (e.g., –40°C) to simplify splitting .

- Isotopic labeling : Deuterating the acetic acid backbone (e.g., 2H2-labeled analogs) clarifies coupling patterns .

- 2D NMR (COSY, HSQC) : Assigns overlapping peaks in aromatic regions (e.g., distinguishing furfuryl vs. nitrophenyl protons) .

Q. What strategies mitigate degradation or side reactions during storage or experimental use?

- Methodological Answer :

- Stability profiling : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) identify susceptibility to hydrolysis or oxidation. The sulfinyl group is prone to redox reactions, requiring inert atmospheres (N2) and antioxidants (e.g., BHT) during storage .

- Chromatographic monitoring : HPLC-MS tracks decomposition products (e.g., nitro group reduction to amine or sulfoxide to sulfide) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。